N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea]: is an organic compound characterized by the presence of a naphthalene core substituted with urea groups
Vorbereitungsmethoden
The synthesis of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] typically involves the reaction of naphthalene-1,5-diamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Analyse Chemischer Reaktionen
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of naphthalene-1,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The urea groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. Additionally, it can bind to receptors, triggering cellular responses that result in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)urea] can be compared with other similar compounds, such as:
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)oxy]urea: This compound has similar structural features but differs in the substituent groups attached to the urea moieties.
N,N’-Naphthalene-1,5-diylbis[N’-(2-ethylhexyl)dimethylurea]: This compound has dimethyl groups attached to the urea moieties, leading to different chemical properties and reactivity.
Eigenschaften
75396-16-6 | |
Molekularformel |
C28H44N4O2 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
1-(2-ethylhexyl)-3-[5-(2-ethylhexylcarbamoylamino)naphthalen-1-yl]urea |
InChI |
InChI=1S/C28H44N4O2/c1-5-9-13-21(7-3)19-29-27(33)31-25-17-11-16-24-23(25)15-12-18-26(24)32-28(34)30-20-22(8-4)14-10-6-2/h11-12,15-18,21-22H,5-10,13-14,19-20H2,1-4H3,(H2,29,31,33)(H2,30,32,34) |
InChI-Schlüssel |
ARSYYPYQCQETPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CNC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)NCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.